4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline

Pharmaceutical analysis HPLC method validation Compendial compliance

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline (CAS 132004-28-5), also known as Desbromo Bromhexine or Bromhexine EP Impurity D, is a monobrominated aromatic amine with the molecular formula C₁₄H₂₁BrN₂ and a molecular weight of 297.23 g/mol. This compound is the 4-bromo regioisomer of the desbromo aniline core, distinguished from the parent API Bromhexine (CAS 3572-43-8) by the absence of one bromine atom at the 3-position of the phenyl ring.

Molecular Formula C14H21BrN2
Molecular Weight 297.24
CAS No. 132004-28-5
Cat. No. B602094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline
CAS132004-28-5
Molecular FormulaC14H21BrN2
Molecular Weight297.24
Structural Identifiers
SMILESCN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2
InChIInChI=1S/C14H21BrN2/c1-17(13-5-3-2-4-6-13)10-11-9-12(15)7-8-14(11)16/h7-9,13H,2-6,10,16H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline (CAS 132004-28-5): A Critical Bromhexine EP Impurity D Reference Standard for Pharmaceutical Quality Control


4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline (CAS 132004-28-5), also known as Desbromo Bromhexine or Bromhexine EP Impurity D, is a monobrominated aromatic amine with the molecular formula C₁₄H₂₁BrN₂ and a molecular weight of 297.23 g/mol . This compound is the 4-bromo regioisomer of the desbromo aniline core, distinguished from the parent API Bromhexine (CAS 3572-43-8) by the absence of one bromine atom at the 3-position of the phenyl ring [1]. It is an officially specified impurity in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for Bromhexine Hydrochloride, and is supplied as a fully characterized reference standard for use in analytical method development, method validation (AMV), and routine quality control (QC) of Bromhexine active pharmaceutical ingredient (API) and finished drug products .

Why Generic Bromhexine Impurity Standards Cannot Substitute for 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline in Regulated Analytical Workflows


Bromhexine-related impurities present a complex regulatory landscape in which each impurity possesses a structurally distinct profile—monobromo (Impurity D), dibromo (Bromhexine API), fully debromo (Impurity C), alcohol (Impurity A), aldehyde (Impurity B), and tetrahydroquinazolinium cyclization product (Impurity E)—with uniquely defined chromatographic behavior and acceptance criteria [1]. The European Pharmacopoeia monograph for Bromhexine Hydrochloride specifies Impurity D (this compound) as one of four specified impurities with a limit of no more than 0.2% for any single impurity, and mandates resolution of at least 12.0 between Impurity C and Bromhexine in system suitability testing using a validated HPLC method [2]. This regulatory embedding means that a generic impurity standard or a structurally dissimilar analog cannot serve as a surrogate for this specific compound: the relative retention time (RRT 0.5 relative to Bromhexine), UV absorption profile at 248 nm, and the precise monobromo substitution pattern are all method-critical parameters that must be replicated by the exact impurity standard to ensure compendial compliance [3]. Uncharacterized or misidentified impurity standards risk analytical method failure, out-of-specification (OOS) investigations, and regulatory citation during ANDA or marketing authorization reviews .

Quantitative Differentiation Evidence for 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline (Bromhexine EP Impurity D) Relative to Comparators


Chromatographic Resolution and Relative Retention Time: Impurity D vs. Bromhexine API and Co-impurities in the EP/BP Validated HPLC Method

In the compendial HPLC method prescribed by the European Pharmacopoeia (Ph Eur monograph 0706) for Bromhexine Hydrochloride related substances testing, Impurity D (this compound) exhibits a relative retention time (RRT) of approximately 0.5 with reference to Bromhexine (retention time about 11 minutes), compared to RRT values of 0.1 for Impurity A, 0.2 for Impurity B, and 0.4 for Impurity C [1]. The system suitability criterion requires a minimum resolution of 12.0 between the peaks of Impurity C and Bromhexine; this high-resolution demand underscores the critical need for an authentic, well-characterized Impurity D standard to accurately identify and quantify this later-eluting monobromo impurity, since co-elution or misidentification with Impurity C (RRT 0.4) would compromise the analytical validity of the entire related substances test [2]. The acceptance limit for any single unspecified impurity is 0.2%, and the disregard limit is 0.05%, meaning that accurate peak identification and integration of Impurity D in the 0.05–0.2% range is essential for batch release decisions [3].

Pharmaceutical analysis HPLC method validation Compendial compliance

Structural Differentiation: Monobromo Regioisomer Pattern vs. Dibromo Bromhexine API and Debromo Impurity C

This compound (Impurity D) possesses a single bromine atom at the 5-position of the 2-aminobenzyl ring system (N-(2-amino-5-bromobenzyl)-N-methylcyclohexanamine), structurally intermediate between the fully dibrominated Bromhexine API (2-amino-3,5-dibromo substitution) and the completely debrominated Impurity C (2-aminobenzyl with no halogen) [1]. The monobromo status makes this compound uniquely valuable as a process-related impurity marker: it arises from incomplete bromination during the synthesis of Bromhexine from 2-aminobenzylamine precursors, whereas Impurity A (primary alcohol) and Impurity B (aldehyde) are oxidative degradation products, and Impurity E is a cyclization-derived quaternary ammonium species [2]. This distinct origin means that Impurity D serves as a sentinel for process consistency—an elevated Impurity D level signals incomplete bromination, a fundamentally different quality concern than elevated Impurity A or B levels, which indicate oxidative degradation during storage [3].

Process impurity control Structure-activity relationship Regulatory starting material

Regulatory Specification: Impurity D Acceptance Limit and Its Role in ANDA/MA Filing Compliance

The British and European Pharmacopoeia monographs for Bromhexine Hydrochloride explicitly list Impurity D among the four specified impurities (A, B, C, D) with a quantitation limit of 0.2% for any single impurity relative to the API, and a total impurity limit of 0.3% [1]. This regulatory specification directly contrasts with Impurity C, which, while also a specified impurity, has its own RRT, resolution, and limit requirements, meaning that misidentification between Impurity C and Impurity D during peak assignment can lead to erroneous batch acceptance or rejection decisions [2]. In analytical method transfer between laboratories, the availability of a certified, independently characterized Impurity D reference standard (such as USP Catalog No. 1A10470 or EP-certified material) is essential for demonstrating method reproducibility and for establishing relative response factors (RRF) that may differ between the monobromo and dibromo species due to differences in UV absorptivity at 248 nm .

Regulatory submission Impurity limit Pharmacopoeia compliance

Reference Standard Availability and Characterization: USP PAI vs. Generic Research-Grade Chemical Suppliers

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline is available as a USP Pharmaceutical Analytical Impurity (PAI) product (Catalog No. 1A10470, 25 mg, $615.00) . The USP PAI program provides materials that are controlled under a quality management system distinct from compendial Reference Standards (RS) but suitable for analytical method development, validation, and routine QC where an official RS is not required . In contrast, generic Impurity D sourced from non-certified chemical suppliers (typical purity 95% as indicated on commercial sites) may lack the full Certificate of Analysis (CoA) with HPLC purity, residual solvent content, water content, and structural confirmation (NMR, MS) required to demonstrate traceability in a GMP environment . The USP PAI product includes a Product Information Sheet with Lot-specific data, Valid Use Date, and documented material origin, characteristics that reduce analytical risk during method transfer and regulatory inspection .

Reference standard procurement Pharmaceutical Analytical Impurity Certificate of Analysis

Procurement-Relevant Application Scenarios for 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline (Bromhexine EP Impurity D)


Compendial HPLC System Suitability Testing for Bromhexine Hydrochloride Related Substances

QC laboratories performing the EP/BP monograph method for Bromhexine Hydrochloride related substances require an authentic Impurity D standard to verify system suitability parameters—specifically, the correct elution position of Impurity D at RRT 0.5, to confirm that the chromatographic system adequately resolves all five specified impurities (A through E) from the API and from each other [1]. Substituting Impurity C or any other analog will produce an incorrect retention time marker, potentially masking co-elution issues that could result in the acceptance of non-compliant API batches [2].

Process Development and Bromination Reaction Monitoring in Bromhexine API Synthesis

In the synthesis of Bromhexine via bromination of N-(2-aminobenzyl)-N-methylcyclohexanamine, Impurity D is the intermediate monobromo product formed when bromination is incomplete [1]. Process chemists use an authentic Impurity D standard to calibrate in-process HPLC monitoring, establish reaction endpoints, and set acceptable in-process control limits for residual monobromo species before proceeding to the final dibromo API [2].

ANDA Regulatory Filing: Impurity Profiling and Method Validation for Generic Bromhexine Drug Products

Generic pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) for Bromhexine Hydrochloride tablets, capsules, or oral solutions must demonstrate that their analytical method can accurately quantify Impurity D at the 0.05% disregard level and meet the 0.2% specification limit defined in the EP monograph [1]. A fully characterized Impurity D reference standard with a traceable Certificate of Analysis is a prerequisite for the specificity, accuracy, linearity, and LOQ/LOD validation parameters required in Module 3 of the Common Technical Document (CTD) [2].

Stability-Indicating Method Development and Forced Degradation Studies

Unlike oxidative degradation impurities (Impurity A and B), Impurity D is a process-related impurity rather than a degradant [1]. In forced degradation studies (acid, base, oxidative, thermal, photolytic), the authentic Impurity D standard is used as a marker to confirm that the HPLC method is stability-indicating—i.e., capable of separating the process impurity D from any newly formed degradation products, and ensuring that any increase in Impurity D signal during long-term or accelerated stability testing is accurately attributed to batch heterogeneity rather than method interference [2].

Quote Request

Request a Quote for 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.